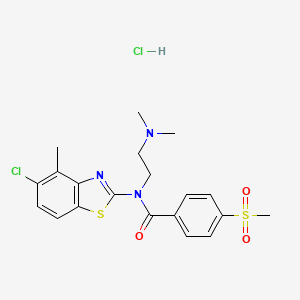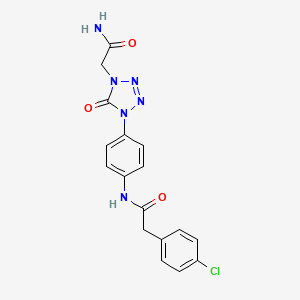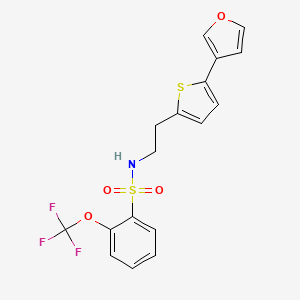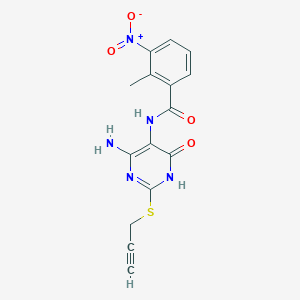
Tcmdc-142851
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tcmdc-142851 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in several fields. It is a synthetic molecule that is classified as a selective androgen receptor modulator (SARM). Tcmdc-142851 is known to be a potent agonist of the androgen receptor, which makes it a potential candidate for the treatment of several diseases.
Applications De Recherche Scientifique
Electronic and Mechanical Properties
TMDCs, including materials like MoS2, exhibit a unique combination of properties such as direct bandgap, strong spin–orbit coupling, and favorable electronic and mechanical characteristics. These features make them attractive for applications in high-end electronics, spintronics, optoelectronics, and flexible electronics (Manzeli, Ovchinnikov, Pasquier, Yazyev, & Kis, 2017).
Photovoltaics and Photocatalysis
Technetium dichalcogenides (TcX2), a subgroup of TMDCs, demonstrate promise in renewable energy applications, particularly in photovoltaics and photocatalysis. Their band edge positions are suitable for water splitting into hydrogen, which is a crucial process in sustainable energy production (Jiao, Zhou, Ma, Gao, Kou, Bell, Sanvito, & Du, 2016).
Biosensors and Bioelectronics
The large surface area and electrical capabilities of TMDCs have been leveraged in various electrochemical biosensors. These sensors have applications in clinical diagnosis, environmental monitoring, and food safety. TMDCs-based electrochemical biosensors are known for their high sensitivity and selectivity (Wang, Huang, & Wu, 2017).
Medical Diagnosis
TMDCs like MoS2 and WS2 are used in medical diagnosis due to their biocompatibility, stability, and varied functionalities. They are employed in various biosensing and bioimaging applications, including fluorescence and X-ray computed tomographic imaging, offering new possibilities in medical diagnostics (Meng, Zhang, Wang, Wang, Kong, Zhang, & Meng, 2020).
Water Splitting for Clean Energy
TMDC-based nanomaterials have shown significant potential in water splitting, a process crucial for sustainable and clean energy. Their suitable band-gap and excellent stability make them ideal candidates for hydrogen and oxygen evolution in water splitting applications (Wang, Shifa, Zhan, Huang, Liu, Cheng, Jiang, & He, 2015).
Mécanisme D'action
Target of Action
The primary target of Tcmdc-142851 is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . It is a member of the cyclin-dependent like protein kinase family (PfCLK1-4), which are closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family .
Mode of Action
Tcmdc-142851 interacts with PfCLK3, inhibiting its function . This interaction blocks the transition of the parasites at both early stages (from ring to trophozoite) and late stages (from trophozoite to schizont), preventing the parasites from reaching the next cycle .
Biochemical Pathways
The inhibition of PfCLK3 by Tcmdc-142851 results in the downregulation of multiple genes involved in all stages of the parasite life cycle . Almost 700 genes were downregulated by PfCLK3 inhibition, 425 of which had recently been identified as being essential for asexual P. falciparum survival .
Pharmacokinetics
It is known that tcmdc-142851 is a promising lead compound for a medicinal chemistry program to develop as a preclinical lead .
Result of Action
The inhibition of PfCLK3 by Tcmdc-142851 leads to the killing of the parasite at multiple stages of the life cycle, including liver stage, asexual blood stage, and the sexual stages that are responsible for transmission to the mosquito . Treatment with Tcmdc-142851 results in killing rather than in quiescence from which the parasite could recover after drug withdrawal .
Action Environment
It is known that tcmdc-142851 has shown efficacy in both in vitro and in vivo settings .
Propriétés
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-methylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16(21)9-10-17-18(13)22-20(28-17)24(12-11-23(2)3)19(25)14-5-7-15(8-6-14)29(4,26)27;/h5-10H,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCLXEOVTBWGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tcmdc-142851 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2960712.png)
![N-cyclohexyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2960713.png)
![N-(2-{3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5-yl}vinyl)-4-methylaniline](/img/structure/B2960714.png)
![[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methanol](/img/structure/B2960715.png)


![N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2960721.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2960724.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)

